molecular formula C12H8BrNO3 B1391624 5-Bromo-6-phenoxynicotinic acid CAS No. 1215764-12-7

5-Bromo-6-phenoxynicotinic acid

Cat. No.: B1391624
CAS No.: 1215764-12-7
M. Wt: 294.1 g/mol
InChI Key: XNEKVNCAIXKWBB-UHFFFAOYSA-N
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Description

5-Bromo-6-phenoxynicotinic acid is an organic compound with the molecular formula C₁₂H₈BrNO₃. It is a derivative of nicotinic acid, where the bromine atom is substituted at the 5th position and the phenoxy group at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-phenoxynicotinic acid typically involves the bromination of 6-phenoxynicotinic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and scalable, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-phenoxynicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-phenoxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Its derivatives are explored for their potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-phenoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Phenoxynicotinic Acid: This compound lacks the bromine atom at the 5th position.

    5-Bromo-2-nicotinic Acid: Another brominated derivative of nicotinic acid, but with the bromine atom at the 2nd position.

Uniqueness

5-Bromo-6-phenoxynicotinic acid is unique due to the specific positioning of the bromine and phenoxy groups on the nicotinic acid scaffold. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Biological Activity

5-Bromo-6-phenoxynicotinic acid (BPNA) is an organic compound derived from nicotinic acid, notable for its unique bromine and phenoxy substitutions. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of BPNA, summarizing key research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₈BrNO₃
  • Key Functional Groups:
    • Bromine at the 5th position
    • Phenoxy group at the 6th position on the pyridine ring

The unique positioning of these groups contributes to BPNA's distinct chemical reactivity and biological activity.

The biological activity of BPNA is primarily attributed to its interaction with specific molecular targets. Research indicates that BPNA may exert its effects through:

  • Antimicrobial Activity: BPNA can inhibit bacterial growth by interfering with essential metabolic pathways, potentially affecting enzyme activities crucial for bacterial survival.
  • Anticancer Activity: The compound has been shown to induce apoptosis in cancer cells, likely through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways such as p53 .

Antimicrobial Properties

BPNA exhibits significant antimicrobial activity against various bacterial strains. Studies have indicated its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Research has demonstrated that BPNA has antiproliferative effects on several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves inducing apoptosis through ROS generation and inhibiting cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand BPNA's unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-Phenoxynicotinic AcidLacks bromine at the 5th positionModerate antimicrobial activity
5-Bromo-2-nicotinic AcidBromine at the 2nd positionAntimicrobial; less studied for anticancer effects
5-Iodo-6-(phenoxy)nicotinic AcidIodine substitutionNotable antitumor properties

BPNA's specific bromination pattern enhances its solubility and potentially increases bioavailability compared to these derivatives, which may contribute to its distinct pharmacological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that BPNA inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential.
  • Anticancer Mechanism Exploration : Research published in Cancer Letters highlighted BPNA's ability to induce apoptosis in MCF-7 cells via ROS-mediated pathways, showing promise as a therapeutic agent against breast cancer .
  • Pharmacological Profile : A review on nicotinic acid derivatives discussed BPNA's potential applications in drug development targeting infections and inflammatory diseases, emphasizing its role as a candidate for further clinical research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-phenoxynicotinic acid, and what reagents are critical for regioselective substitution?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, leveraging the bromine atom's reactivity. For example, substituting bromine with a phenoxy group may involve using phenol derivatives under basic conditions (e.g., potassium carbonate in DMSO at 80–100°C) . Optimization requires monitoring reaction kinetics and purity via HPLC or TLC.
  • Data : Evidence from analogous brominated nicotinic acids (e.g., 5-Bromo-6-chloronicotinic acid) shows that polar aprotic solvents enhance substitution efficiency, with yields >75% under reflux conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 292.03 g/mol for the parent compound).
  • HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete substitution .
    • Data : Structural analogs like 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid were characterized using InChI key and PubChem spectral data .

Advanced Research Questions

Q. How does the phenoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are effective?

  • Methodology : The phenoxy group acts as an electron-withdrawing substituent, enhancing the bromine atom's electrophilicity. Palladium catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids in THF/water mixtures (60°C, 12h) yield biaryl derivatives.
  • Data : For similar compounds (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid), coupling efficiencies reached >80% with Pd(dppf)Cl2_2 . Challenges include steric hindrance from the phenoxy group, requiring optimized ligand systems .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization of the carboxylic acid moiety?

  • Methodology : Protect the carboxylic acid as a methyl or tert-butyl ester before substitution. Deprotection using TFA/CH2_2Cl2_2 (1:4) at 0°C minimizes degradation.
  • Data : Ethyl 6-amino-5-bromonicotinate derivatives showed stability under basic conditions but required acidic deprotection for carboxylate activation .

Q. What gaps exist in understanding the biological activity of this compound, and how can its structure-activity relationships (SAR) be systematically explored?

  • Methodology :

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) to identify inhibitory activity.
  • SAR Studies : Synthesize analogs with varied substituents (e.g., fluoro, methoxy) on the phenoxy ring.
    • Data : Current research on brominated nicotinic acids (e.g., 5-Bromo-4-hydroxypicolinic acid) highlights gaps in mechanistic studies, such as binding kinetics and metabolic stability .

Q. Limitations and Future Directions

  • Mechanistic Insights : Limited data exist on the compound’s metabolic pathways or off-target effects in biological systems.
  • Environmental Impact : No studies address the ecotoxicity of synthetic byproducts (e.g., halogenated intermediates) .
  • Advanced Applications : Potential as a photoaffinity label or PROTAC warhead remains unexplored .

Properties

IUPAC Name

5-bromo-6-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKVNCAIXKWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-Bromo-6-phenoxynicotinic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-Bromo-6-phenoxynicotinic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-Bromo-6-phenoxynicotinic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-Bromo-6-phenoxynicotinic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-Bromo-6-phenoxynicotinic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
5-Bromo-6-phenoxynicotinic acid

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